Cas no 197904-11-3 (Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate)

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate structure
197904-11-3 structure
Nome del prodotto:Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
Numero CAS:197904-11-3
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD18651692
CID:117223
PubChem ID:21780834

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
    • (1S,2R)-2-amino-Cyclopentanecarboxylic acid ethyl ester
    • Cyclopentanecarboxylicacid, 2-amino-, ethyl ester, (1S,2R)-
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1S-cis)- (9CI)
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1S-cis)-
    • FCH835631
    • 6619AJ
    • Ethyl(1S,2R)-2-Aminocyclopentanecarboxylate
    • ETHYL (1S,2R)-2-AMINOCYCLOPENTANE-1-CARBOXYLATE
    • 2alpha-Aminocyclopentane-1alpha-carboxylic acid ethyl ester
    • Cyclopentanecarboxylic acid, 2-amino-, ethyl ester, (1S,2R)-
    • MFCD18651692
    • SCHEMBL6215164
    • AKOS006282754
    • EN300-200933
    • AS-32225
    • Ethyl (1S pound not2R)-2-Aminocyclopentanecarboxylate
    • 197904-11-3
    • Cyclopentanecarboxylic acid,2-amino-,ethyl ester,(1s-cis)-(9ci)
    • XHA90411
    • DB-361864
    • MDL: MFCD18651692
    • Inchi: 1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
    • Chiave InChI: AGCJYTRMZBPEEO-NKWVEPMBSA-N
    • Sorrisi: O(C([H])([H])C([H])([H])[H])C([C@@]1([H])C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])N([H])[H])=O

Proprietà calcolate

  • Massa esatta: 157.11000
  • Massa monoisotopica: 157.11
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 147
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.3
  • XLogP3: 1

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.0±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 213.4±33.0℃/760mmHg
  • Punto di infiammabilità: 82.5±22.9 °C
  • PSA: 52.32000
  • LogP: 1.37720
  • Pressione di vapore: No data available

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Informazioni sulla sicurezza

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y0975099-5g
ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate
197904-11-3 95%
5g
$1250 2024-07-24
Enamine
EN300-200933-5.0g
ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate
197904-11-3
5.0g
$1531.0 2023-03-01
TRC
E924655-25mg
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate
197904-11-3
25mg
$81.00 2023-05-18
TRC
E924655-100mg
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate
197904-11-3
100mg
$196.00 2023-05-18
abcr
AB451702-250 mg
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate; .
197904-11-3
250mg
€294.50 2023-04-22
Chemenu
CM319291-1g
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate
197904-11-3 95%
1g
$500 2023-01-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E17520-250mg
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
197904-11-3 95%
250mg
¥1759.0 2023-09-08
TRC
E924655-50mg
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate
197904-11-3
50mg
$133.00 2023-05-18
Enamine
EN300-200933-10.0g
ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate
197904-11-3
10.0g
$2938.0 2023-03-01
Chemenu
CM319291-250mg
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate
197904-11-3 95%
250mg
$202 2023-01-19

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:197904-11-3)Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
A880006
Purezza:99%
Quantità:1g
Prezzo ($):361.0